molecular formula C12H23ClN2O2 B13048678 Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hcl

Cat. No.: B13048678
M. Wt: 262.77 g/mol
InChI Key: MDTJOJMQCSMWMP-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature of Tert-Butyl 5-Amino-2-Azaspiro[3.4]octane-2-Carboxylate Hydrochloride

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride , reflects its core structure and substituents. Breaking this down:

  • Spiro[3.4]octane : A bicyclic system where a single atom (the spiro carbon) bridges a 3-membered ring and a 4-membered ring.
  • 2-Aza : Indicates a nitrogen atom replaces a carbon at position 2 of the smaller (3-membered) ring.
  • 5-Amino : A primary amine (-NH₂) at position 5 of the larger (4-membered) ring.
  • tert-Butyl carboxylate : A tert-butoxycarbonyl (Boc) protecting group esterified to the nitrogen in the 3-membered ring.
  • Hydrochloride : The amine is protonated to -NH₃⁺, with Cl⁻ as the counterion.

Molecular Formula :

  • Base compound: C₁₂H₂₂N₂O₂.
  • Hydrochloride salt: C₁₂H₂₃ClN₂O₂.
    Molecular Weight :
  • Base: 226.32 g/mol.
  • Hydrochloride: 262.78 g/mol (calculated as 226.32 + 36.46 [HCl]).
Property Value
Molecular Formula (HCl) C₁₂H₂₃ClN₂O₂
Molecular Weight (HCl) 262.78 g/mol
SMILES (Base) CC(C)(C)OC(=O)N1CC2(C1)CCCC2N
SMILES (HCl) CC(C)(C)OC(=O)N1CC2(C1)CCCC2[NH3+].[Cl-]

Spirocyclic Architecture: 2-Azaspiro[3.4]octane Core Characterization

The spiro[3.4]octane system consists of two fused rings sharing one spiro carbon atom. Key features include:

  • Ring Sizes : A 3-membered aziridine ring (containing nitrogen) and a 4-membered cycloalkane ring.
  • Numbering : Begins at the spiro carbon, proceeding through the smaller ring first (positions 1–3) and then the larger ring (positions 4–7).
  • Nitrogen Placement : Position 2 in the aziridine ring, contributing to the compound’s basicity.

The rigidity of the spiro framework influences conformational stability, making it valuable in drug design for restricting molecular flexibility.

Functional Group Analysis: Carboxylate Ester and Primary Amine Moieties

Carboxylate Ester (tert-Butyl Group)
  • Role : The Boc group (-OC(=O)O-tert-butyl) protects the secondary amine in the aziridine ring during synthesis.
  • Electron-Withdrawing Effect : Stabilizes the adjacent nitrogen against nucleophilic attack.
Primary Amine (-NH₂)
  • Location : Position 5 on the 4-membered ring.
  • Reactivity : Participates in acid-base reactions, forming the hydrochloride salt.

Key Functional Group Interactions :

  • The Boc group’s steric bulk limits accessibility to the aziridine nitrogen.
  • The primary amine’s lone pair enables hydrogen bonding and salt formation.

Protonation State and Salt Formation: HCl Counterion Effects

The hydrochloride salt form arises from protonation of the primary amine:

  • Protonation : -NH₂ → -NH₃⁺ in acidic conditions, with Cl⁻ neutralizing the charge.
  • Impact on Solubility : Enhances water solubility compared to the free base, facilitating purification and handling.
  • Solid-State Stability : Ionic interactions between -NH₃⁺ and Cl⁻ improve crystalline stability, critical for storage.

Comparative Properties :

Property Free Base Hydrochloride Salt
Solubility in Water Low Moderate to High
Melting Point ~100–120°C (estimated) Elevated (crystalline)

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13;/h9H,4-8,13H2,1-3H3;1H

InChI Key

MDTJOJMQCSMWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF).

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Protection of Functional Groups: Protecting groups such as tert-butyl are used to protect sensitive functional groups during the synthesis.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 262.77 g/mol
  • CAS Number : 2177264-93-4
  • IUPAC Name : tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate; hydrochloride

Structural Characteristics

The compound features a spirocyclic structure which contributes to its biological activity. The presence of both amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Case Studies

  • Antidepressant Activity : Research indicates that compounds with similar spirocyclic structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection in models of neurodegenerative diseases, potentially through anti-inflammatory mechanisms.

Pharmacology

The pharmacological profile of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is under investigation for its potential as a drug candidate.

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride serves as an intermediate for synthesizing more complex molecules.

Synthesis Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors. The spirocyclic framework can be constructed using cyclization techniques that are well-established in organic synthesis.

Research and Development

The compound is being explored for its potential utility in drug discovery programs aimed at treating conditions such as anxiety, depression, and neurodegeneration.

Data Tables

Activity TypeDescription
AntidepressantModulates neurotransmitter systems
NeuroprotectivePotential anti-inflammatory effects
Enzyme InhibitionInhibits neurotransmitter degrading enzymes

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic and bicyclic derivatives, focusing on functional groups, ring systems, and physicochemical properties.

Structural Analogues with Spiro[3.4]octane Cores

Compound Name Key Substituents Molecular Formula CAS Number Functional Features Reference
Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate HCl 5-amino, HCl salt C12H21N2O2·HCl 2177264-93-4 Primary amine for nucleophilic reactions; hydrochloride enhances solubility.
Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 5-oxo (ketone) C12H19NO3 90046547 Ketone group enables carbonyl chemistry (e.g., reductions, condensations).
Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-oxa (ether), 7-(2-aminoethyl) C13H24N2O3 1330764-09-4 Ether oxygen and aminoethyl side chain; potential linker for conjugation.
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-oxa, 6-(aminomethyl) C12H22N2O3 1251022-86-2 Aminomethyl group offers additional site for functionalization.
Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5-thia (sulfur), 8-oxo C11H17NO3S 2166784-06-9 Thioether and ketone; sulfur enhances lipophilicity and metal coordination.

Bicyclic Analogues with Diazabicyclo Systems

Compound Name Ring System Molecular Formula CAS Number Functional Features Reference
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate 2,5-diazaspiro[3.4]octane C11H19N2O2·0.5C2H2O4 1523618-32-7 Dual nitrogen sites for hydrogen bonding; hemioxalate salt improves crystallinity.
Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 2,5-diazabicyclo[5.1.0] C25H29N2O4 Not specified Aromatic substituents (phenyl, methoxybenzyl) enhance π-π stacking interactions.
Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 2,5-diazabicyclo[2.2.2] C11H19N2O2 617714-22-4 Rigid bicyclo[2.2.2] system; used as a ligand in catalysis or drug design.

Key Comparative Insights

Functional Group Diversity

  • Amino vs. Oxo/Thia Groups: The 5-amino group in the target compound supports amide bond formation or Schiff base reactions, whereas 5-oxo (ketone) or 5-thia (sulfur) analogues enable distinct reactivity (e.g., nucleophilic additions or metal coordination) .
  • Salt Forms : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral spiro derivatives (e.g., tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate) .

Ring System Modifications

  • Spiro vs.
  • Heteroatom Incorporation : Oxygen (5-oxa) or sulfur (5-thia) alters electronic properties and polarity. For example, 5-thia derivatives may exhibit improved membrane permeability due to increased lipophilicity .

Biological Activity

Tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS No. 2177264-93-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The azaspiro compounds are known for their diverse pharmacological properties, which can include antimicrobial, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate HCl is C12H23ClN2O2C_{12}H_{23}ClN_2O_2, with a molecular weight of 262.78 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight262.78 g/mol
CAS Number2177264-93-4
Purity95%

Biological Activity Overview

Research has indicated that compounds with spirocyclic structures often exhibit significant biological activities, including:

1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of azaspiro compounds. For instance, derivatives similar to tert-butyl 5-amino-2-azaspiro[3.4]octane have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Neuroprotective Effects
Azaspiro compounds have been investigated for their neuroprotective capabilities. Preliminary studies indicate that tert-butyl 5-amino-2-azaspiro[3.4]octane may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

3. Anti-inflammatory Properties
Inflammation is a key factor in numerous chronic diseases. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, which could be relevant for conditions like arthritis or other inflammatory disorders.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various azaspiro compounds, including tert-butyl 5-amino-2-azaspiro[3.4]octane against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Neuroprotective Mechanisms

In a cellular model of oxidative stress, tert-butyl 5-amino-2-azaspiro[3.4]octane demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and enhancing cell viability compared to untreated controls.

Research Findings

Recent findings highlight the following aspects of the biological activity of tert-butyl 5-amino-2-azaspiro[3.4]octane:

  • Mechanism of Action : The compound's mechanism appears to involve interaction with specific receptors or enzymes involved in inflammation and microbial resistance.
  • Synergistic Effects : In combination with other antimicrobial agents, this compound may enhance efficacy, suggesting potential for use in combination therapies.
  • Safety Profile : Toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in preclinical models.

Q & A

What are the established synthetic routes for preparing tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate HCl?

Basic Research Focus
A key method involves multi-step synthesis starting from spirocyclic intermediates. For example, tert-butyl-protected spiro[3.4]octane scaffolds are functionalized via reductive amination or nucleophilic substitution to introduce the 5-amino group. A patent (CN-112574085-A) outlines the preparation of the 5-amino derivative using Boc-protection and subsequent HCl salt formation . Critical steps include:

  • Protection/Deprotection : Boc groups are used to stabilize reactive amines during synthesis.
  • Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC.
  • Salt Formation : The HCl salt is generated via acidification with HCl in anhydrous ether.

Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?

Basic Research Focus
Rigorous characterization requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm spirocyclic geometry and amine protonation states.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C12H22ClN2O2\text{C}_{12}\text{H}_{22}\text{ClN}_2\text{O}_2: 273.14 g/mol) .
  • X-ray Crystallography : SHELXL refinement resolves crystal structures, particularly for confirming stereochemistry in spiro systems .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm.

How can Suzuki-Miyaura cross-coupling reactions be optimized for functionalizing this spirocyclic scaffold?

Advanced Research Focus
The spirocyclic core’s rigidity poses challenges in cross-coupling. A Pfizer patent (EP 4 219 464 A1) demonstrates successful coupling using:

  • Catalyst System : [1,1Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[1,1'-\text{Bis}(diphenylphosphino)ferrocene]\text{dichloropalladium(II)} with potassium carbonate as a base .
  • Reaction Conditions : Anhydrous DMF at 80°C for 24 hours achieves moderate yields (40–60%).
  • Substrate Compatibility : Electron-deficient aryl bromides (e.g., 4-bromophenyl derivatives) show higher reactivity than electron-rich analogs .

What experimental strategies mitigate decomposition of the HCl salt under basic conditions?

Advanced Research Focus
The HCl salt’s instability in basic media requires:

  • pH Control : Maintain reaction pH <7 using buffered aqueous phases (e.g., citrate buffer) during extractions.
  • Protection Strategies : Temporarily replace the HCl salt with stable intermediates (e.g., trifluoroacetate salts) for base-sensitive reactions .
  • Low-Temperature Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .

How can computational modeling aid in predicting the reactivity of this spirocyclic amine in nucleophilic substitutions?

Advanced Research Focus
Density Functional Theory (DFT) calculations reveal:

  • Steric Effects : The spirocyclic structure’s bridgehead carbon hinders nucleophilic attack, favoring axial over equatorial substitution pathways.
  • Charge Distribution : Protonation at the 5-amino group increases electrophilicity at adjacent carbons, enabling regioselective alkylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving reaction kinetics .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus
Critical scalability issues include:

  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether/hexane mixtures) .
  • Byproduct Formation : Optimize stoichiometry of Boc-protection steps to minimize diastereomeric impurities .
  • Safety Protocols : Handle chlorinated intermediates (e.g., chlorosulfonyl derivatives) in fume hoods with flame-retardant PPE .

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